molecular formula C10H6N2O2 B13084908 1-Cyanoindolizine-2-carboxylic acid CAS No. 852562-13-1

1-Cyanoindolizine-2-carboxylic acid

Cat. No.: B13084908
CAS No.: 852562-13-1
M. Wt: 186.17 g/mol
InChI Key: XWJPESRVVYRBBN-UHFFFAOYSA-N
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Description

1-Cyanoindolizine-2-carboxylic acid is a heterocyclic compound that features an indolizine ring system with a cyano group at the 1-position and a carboxylic acid group at the 2-position.

Preparation Methods

The synthesis of 1-cyanoindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the modification of indolizine derivatives. For instance, the periphery of hyperbranched polyesters can be modified with 1-cyanoindolizine-3-carboxylic acid groups via a one-pot synthesis . Another method involves the hydrolysis of nitriles to form carboxylic acids in the presence of catalysts such as H+ or OH- ions . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyanoindolizine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions. Major products formed from these reactions include esters, amides, and substituted indolizine derivatives .

Mechanism of Action

The mechanism of action of 1-cyanoindolizine-2-carboxylic acid involves its interaction with molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, the compound chelates with two Mg2+ ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process essential for viral replication . This bis-bidentate chelation disrupts the viral DNA integration into the host genome, effectively impairing viral replication.

Comparison with Similar Compounds

1-Cyanoindolizine-2-carboxylic acid can be compared with other indole derivatives, such as indole-2-carboxylic acid and its various substituted forms. While these compounds share a common indole nucleus, this compound is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity . Similar compounds include:

  • Indole-2-carboxylic acid
  • 1-Cyanoindole
  • Indole-3-acetic acid

These compounds differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

852562-13-1

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

1-cyanoindolizine-2-carboxylic acid

InChI

InChI=1S/C10H6N2O2/c11-5-7-8(10(13)14)6-12-4-2-1-3-9(7)12/h1-4,6H,(H,13,14)

InChI Key

XWJPESRVVYRBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C(=O)O)C#N

Origin of Product

United States

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